![molecular formula C12H9N5O2 B5638298 6',7'-dihydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine](/img/structure/B5638298.png)
6',7'-dihydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine
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Overview
Description
6',7'-Dihydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine is a compound with potential applications in various fields, including organic chemistry and materials science. Its unique structure, derived from the benzoxadiazole core, suggests interesting properties and reactivity patterns.
Synthesis Analysis
The synthesis of related benzoxadiazole derivatives often involves palladium-catalyzed cyclization-alkoxycarbonylation reactions of ethynylaniline derivatives or similar strategies. Such approaches provide efficient routes to various benzoxadiazole scaffolds, including those with complex functionalities and substitution patterns (Costa et al., 2004).
Molecular Structure Analysis
Benzoxadiazole derivatives exhibit a range of molecular structures, often characterized by X-ray diffraction analysis. These structures can include diverse functional groups and stereochemistries, influenced by the conditions of the synthesis and the specific reactants used (Toyo’oka et al., 1991).
Chemical Reactions and Properties
Benzoxadiazoles can undergo various chemical reactions, including aromatization, functionalization, and coupling reactions, leading to a wide range of products with different properties. For instance, the Semmler-Wolff aromatization of certain benzoxadiazole derivatives can produce amines with significant chemical utility (Samsonov et al., 2010).
Physical Properties Analysis
The physical properties of benzoxadiazole derivatives, such as solubility, melting points, and crystallinity, can vary widely depending on the specific structure and substitution pattern of the compound. These properties are crucial for determining the compound's applicability in different areas, including materials science and pharmaceuticals.
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to participate in a range of chemical reactions, are central to the utility of benzoxadiazole derivatives. For example, the ability to undergo selective derivatization makes these compounds valuable for developing analytical methods and materials with specific functionalities (Aboul-Enein et al., 2011).
properties
IUPAC Name |
7-(6,7-dihydro-2,1,3-benzoxadiazol-4-yl)-2,1,3-benzoxadiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c13-8-5-4-7(11-12(8)17-19-16-11)6-2-1-3-9-10(6)15-18-14-9/h2,4-5H,1,3,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAKIXNNQMBSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=C1)C3=CC=C(C4=NON=C34)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6',7'-Dihydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine |
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